molecular formula C12H13N5O3 B254533 5-[(2E)-2-[(3-hydroxy-4-methoxyphenyl)methylidene]hydrazinyl]-6-methyl-2H-1,2,4-triazin-3-one

5-[(2E)-2-[(3-hydroxy-4-methoxyphenyl)methylidene]hydrazinyl]-6-methyl-2H-1,2,4-triazin-3-one

Cat. No. B254533
M. Wt: 275.26 g/mol
InChI Key: IJRAPYFPEJXJOW-AWNIVKPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(2E)-2-[(3-hydroxy-4-methoxyphenyl)methylidene]hydrazinyl]-6-methyl-2H-1,2,4-triazin-3-one, commonly known as HMT, is a potent antioxidant and anti-inflammatory compound. It has been found to have a wide range of potential therapeutic applications, including in the treatment of cancer, neurodegenerative diseases, and cardiovascular disorders.

Mechanism of Action

The mechanism of action of HMT is not fully understood. However, it is believed to act through multiple pathways, including the inhibition of reactive oxygen species (ROS) and the modulation of various signaling pathways involved in inflammation and cell survival.
Biochemical and Physiological Effects
HMT has been found to exert a wide range of biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and apoptosis in various cell types. It has also been found to modulate the activity of various enzymes involved in cellular metabolism and signaling.

Advantages and Limitations for Lab Experiments

HMT has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent antioxidant and anti-inflammatory properties. However, it also has some limitations, including its relatively low solubility and stability in aqueous solutions.

Future Directions

There are several potential future directions for the study of HMT. One area of interest is its potential use in the treatment of cancer. HMT has been found to exhibit potent anti-cancer properties in various cell types, and further studies are needed to determine its efficacy in animal models and clinical trials. Another area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. HMT has been found to exhibit neuroprotective properties, and further studies are needed to determine its efficacy in animal models and clinical trials. Finally, HMT may also have potential applications in the treatment of cardiovascular disorders, such as atherosclerosis and hypertension. Further studies are needed to determine its efficacy in animal models and clinical trials.
Conclusion
In conclusion, HMT is a potent antioxidant and anti-inflammatory compound with a wide range of potential therapeutic applications. It can be synthesized through a multi-step process and has been extensively studied for its biochemical and physiological effects. Further studies are needed to determine its efficacy in animal models and clinical trials, but it has the potential to be a valuable therapeutic agent for the treatment of various diseases.

Synthesis Methods

HMT can be synthesized through a multi-step process involving the condensation of 3-hydroxy-4-methoxybenzaldehyde with hydrazine hydrate, followed by cyclization with 6-methyl-1,2,4-triazin-3,5(2H,4H)-dione. The final product is obtained after purification and characterization by various spectroscopic techniques.

Scientific Research Applications

HMT has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent antioxidant and anti-inflammatory properties, which make it an attractive candidate for the treatment of various diseases.

properties

Product Name

5-[(2E)-2-[(3-hydroxy-4-methoxyphenyl)methylidene]hydrazinyl]-6-methyl-2H-1,2,4-triazin-3-one

Molecular Formula

C12H13N5O3

Molecular Weight

275.26 g/mol

IUPAC Name

5-[(2E)-2-[(3-hydroxy-4-methoxyphenyl)methylidene]hydrazinyl]-6-methyl-2H-1,2,4-triazin-3-one

InChI

InChI=1S/C12H13N5O3/c1-7-11(14-12(19)17-15-7)16-13-6-8-3-4-10(20-2)9(18)5-8/h3-6,18H,1-2H3,(H2,14,16,17,19)/b13-6+

InChI Key

IJRAPYFPEJXJOW-AWNIVKPZSA-N

Isomeric SMILES

CC1=NNC(=O)N=C1N/N=C/C2=CC(=C(C=C2)OC)O

SMILES

CC1=NNC(=O)N=C1NN=CC2=CC(=C(C=C2)OC)O

Canonical SMILES

CC1=NNC(=O)N=C1NN=CC2=CC(=C(C=C2)OC)O

Origin of Product

United States

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